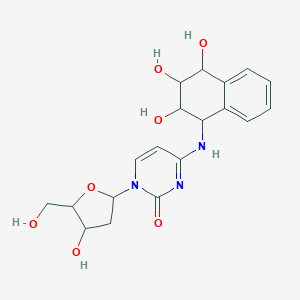
Tthn-DC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tthn-DC is a type of DNA polymerase that has recently gained attention in the field of scientific research. The enzyme is derived from Thermus thermophilus, a bacterium that is found in hot springs and other extreme environments. Tthn-DC is known for its unique properties, including high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology.
Mechanism Of Action
Tthn-DC works by catalyzing the addition of nucleotides to a growing DNA strand. The enzyme has a 5' to 3' polymerase activity and a 3' to 5' exonuclease activity, which allows it to proofread and correct errors in the DNA sequence. Tthn-DC also has a unique ability to incorporate dideoxynucleotides, which are used in DNA sequencing.
Biochemical And Physiological Effects
Tthn-DC is a thermostable enzyme, meaning that it can withstand high temperatures without denaturing. This property makes it useful for applications that require high temperatures, such as PCR amplification. Tthn-DC also has a high fidelity, meaning that it makes few errors during DNA synthesis. This property is important for applications that require accurate DNA sequences, such as DNA sequencing and site-directed mutagenesis.
Advantages And Limitations For Lab Experiments
The advantages of using Tthn-DC in lab experiments include its high thermostability and fidelity, which make it a valuable tool for various applications in molecular biology. However, Tthn-DC is not suitable for all applications, as it has limitations in terms of its ability to incorporate modified nucleotides and its sensitivity to certain inhibitors.
Future Directions
There are several future directions for Tthn-DC research, including the development of new variants with improved properties, such as increased fidelity and processivity. Other future directions include the optimization of Tthn-DC for use in new applications, such as single-cell sequencing and genome editing. Additionally, there is potential for the use of Tthn-DC in biotechnology and medical applications, such as the development of new diagnostic tools and therapies.
Synthesis Methods
Tthn-DC is synthesized using recombinant DNA technology. The gene encoding for the enzyme is cloned into an expression vector and then expressed in a suitable host organism, such as E. coli. The expressed enzyme is then purified using various chromatographic techniques to obtain a highly pure and active form of Tthn-DC.
Scientific Research Applications
Tthn-DC has a wide range of applications in scientific research, including DNA sequencing, PCR amplification, and site-directed mutagenesis. The enzyme is particularly useful for applications that require high fidelity and thermostability, such as PCR amplification of long DNA fragments and sequencing of GC-rich regions.
properties
CAS RN |
135269-59-9 |
|---|---|
Product Name |
Tthn-DC |
Molecular Formula |
C19H23N3O7 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one |
InChI |
InChI=1S/C19H23N3O7/c23-8-12-11(24)7-14(29-12)22-6-5-13(21-19(22)28)20-15-9-3-1-2-4-10(9)16(25)18(27)17(15)26/h1-6,11-12,14-18,23-27H,7-8H2,(H,20,21,28) |
InChI Key |
DWQRDTGCDYHCDG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC3C(C(C(C4=CC=CC=C34)O)O)O)CO)O |
synonyms |
N(4)-(1(b),2(a),3(a)-trihydroxy-4(b)-1,2,3,4-tetrahydronaphthyl)-2'-deoxycytidine TTHN-DC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
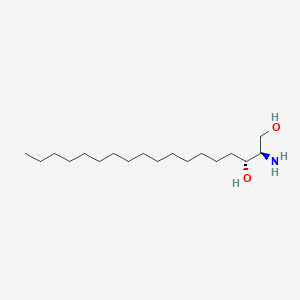
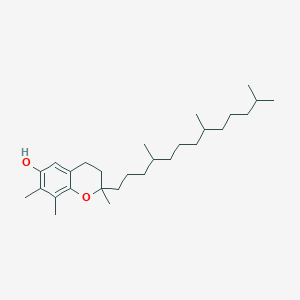

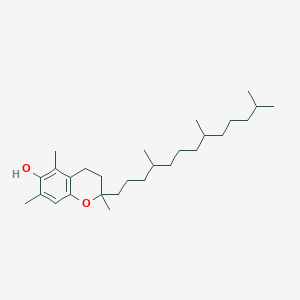
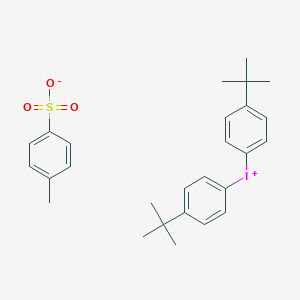
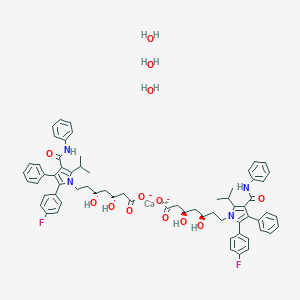
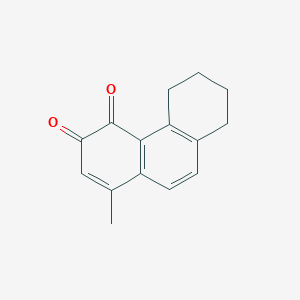
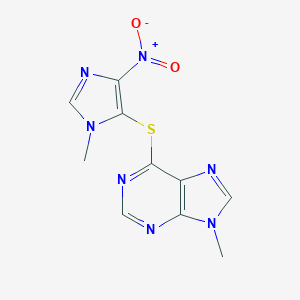
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
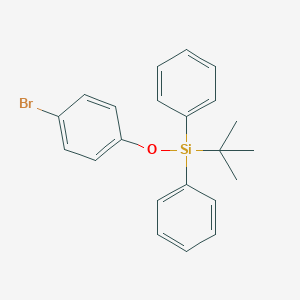
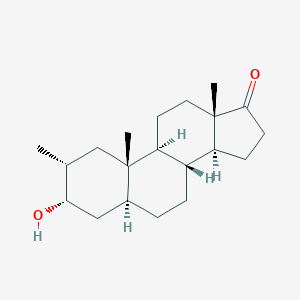
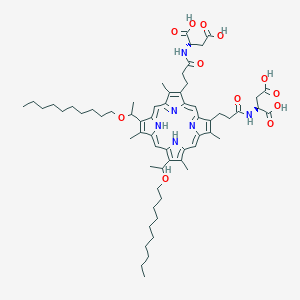
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)